3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
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Overview
Description
3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative. Boronic esters are highly valued in organic synthesis due to their versatility and stability. This compound, in particular, is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters .
Scientific Research Applications
3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, leading to the formation of stable boronate complexes. These interactions are crucial for its applications in drug delivery and therapeutic interventions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the 3-Methyl-4-(2-oxo-1-pyrrolidinyl) group.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Another boronic ester with different substituents.
Uniqueness
3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with biomolecules makes it particularly valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C17H24BNO3 |
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Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H24BNO3/c1-12-11-13(18-21-16(2,3)17(4,5)22-18)8-9-14(12)19-10-6-7-15(19)20/h8-9,11H,6-7,10H2,1-5H3 |
InChI Key |
DRCICLFKYBVRHC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCC3=O)C |
Origin of Product |
United States |
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